molecular formula C14H21N3 B1401054 4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole CAS No. 1361111-40-1

4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole

Cat. No.: B1401054
CAS No.: 1361111-40-1
M. Wt: 231.34 g/mol
InChI Key: BIVAKOCSMKQQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole is a complex organic compound that features a pyrimidine ring attached to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by its attachment to the isoindole structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

4-[(2-methylpyrimidin-4-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-10-16-6-5-13(17-10)7-11-3-2-4-12-8-15-9-14(11)12/h5-6,11-12,14-15H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVAKOCSMKQQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CC2CCCC3C2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole
Reactant of Route 2
4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole
Reactant of Route 3
4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole
Reactant of Route 4
4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole
Reactant of Route 5
4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole
Reactant of Route 6
4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.